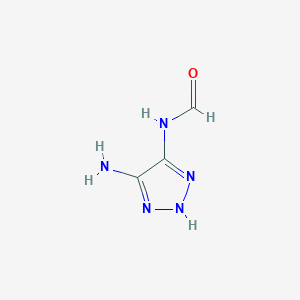
N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide is a nitrogen-rich heterocyclic compound that has garnered interest in various fields of scientific research The compound features a triazole ring, which is known for its stability and versatility in chemical reactions
Preparation Methods
The synthesis of N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide typically involves multiple steps. One common method starts with commercially available chemicals and proceeds through a series of reactions to form the desired triazole ring. For instance, a five-step synthesis route has been reported, which includes the preparation of intermediate compounds and their subsequent conversion into the final product . Industrial production methods may involve similar multi-step processes, optimized for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using common reducing agents.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of other nitrogen-rich compounds and as a building block for more complex molecules.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and as a potential lead compound for drug development.
Mechanism of Action
The mechanism by which N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide can be compared with other similar nitrogen-rich heterocycles, such as:
1,2,4-Triazole: Another triazole derivative with similar stability and reactivity.
Tetrazole: Known for its high nitrogen content and use in energetic materials.
Pyridine-3-sulfonamides: Compounds with potential antifungal activity, similar to the applications of this compound. The uniqueness of this compound lies in its specific structure, which allows for a diverse range of chemical modifications and applications.
Properties
Molecular Formula |
C3H5N5O |
|---|---|
Molecular Weight |
127.11 g/mol |
IUPAC Name |
N-(5-amino-2H-triazol-4-yl)formamide |
InChI |
InChI=1S/C3H5N5O/c4-2-3(5-1-9)7-8-6-2/h1H,(H4,4,5,6,7,8,9) |
InChI Key |
DUTSNWIVGOSIBW-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)NC1=NNN=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((6-Ethyl-3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11770300.png)
![2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11770311.png)
![2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B11770319.png)
![6-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11770324.png)
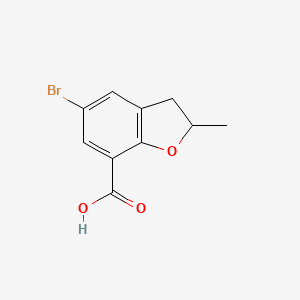
![N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11770335.png)
![4H-Pyrrolo[3,2-d]thiazole](/img/structure/B11770340.png)
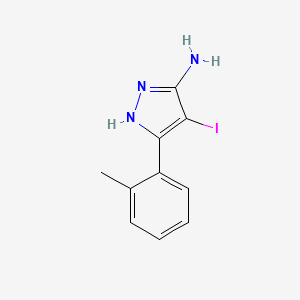
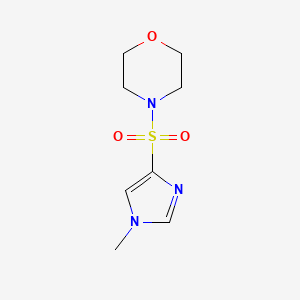
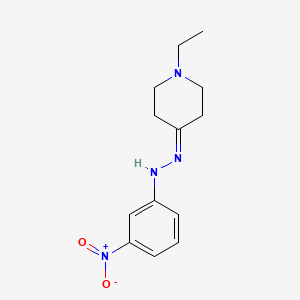

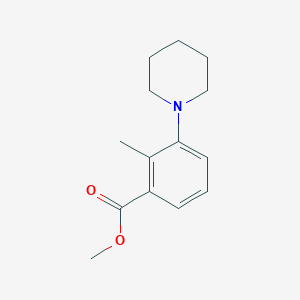
![Thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B11770374.png)

